

Technical Guide: Spectroscopic Characterization of [1-(Methylamino)cyclooctyl]methanol

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Compound of Interest

Compound Name: [1-(Methylamino)cyclooctyl]methanol
CAS No.: 1184824-08-5
Cat. No.: B2373261

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Molecular Profile & Structural Context

Compound Name: **[1-(Methylamino)cyclooctyl]methanol** Molecular Formula: C₁₀H₂₁NO
Molecular Weight: 171.28 g/mol Core Scaffold: Cyclooctane ring (8-membered) Functional Groups: Secondary amine (N-methyl), Primary alcohol (hydroxymethyl) attached to the same quaternary carbon (C1).[1]

Structural Significance

This molecule belongs to the class of gem-disubstituted amino alcohols.[1] The cyclooctane ring introduces unique conformational flexibility (boat-chair/crown conformations) compared to the more rigid cyclohexyl analogs.[1] The steric bulk at the quaternary center (C1) significantly influences the chemical shifts of adjacent protons and carbons, serving as a diagnostic marker in NMR analysis.[1]

Synthesis & Impurity Profile

Understanding the synthesis is critical for interpreting spectroscopic data, particularly for identifying solvent residuals or side-product peaks.[\[1\]](#)

Primary Synthetic Pathway (Strecker-Type)

The most common route involves the reaction of cyclooctanone with methylamine and a cyanide source (e.g., TMSCN), followed by reduction.[\[1\]](#)

- Condensation: Cyclooctanone + MeNH₂ + TMSCN

-aminonitrile intermediate.[\[1\]](#)

- Reduction:

-aminonitrile + LiAlH₄

[1-(Methylamino)cyclooctyl]methanol.[\[1\]](#)

Common Impurities (Spectroscopic Flags)

- Cyclooctanone (Starting Material): Look for C=O stretch in IR (~1700 cm⁻¹) and -protons in NMR (~2.4 ppm).[\[1\]](#)
- [1-Aminocyclooctyl]methanol (Demethylated Analog): Lack of N-Me singlet in NMR.[\[1\]](#)
- Solvents: THF (1.85, 3.76 ppm) or Diethyl Ether (1.2, 3.48 ppm) often co-crystallize or remain trapped due to the viscous nature of amino alcohols.[\[1\]](#)

Spectroscopic Data Analysis[\[1\]](#)[\[2\]](#)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Chloroform-d) is the standard solvent.[\[1\]](#) Reference: TMS (

0.00 ppm).[\[1\]](#)

H NMR (Proton) Profile

The spectrum is characterized by the distinct N-methyl singlet and the symmetry of the cyclooctyl ring (unless chiral derivatization is used).[\[1\]](#)

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
3.30 – 3.45	Singlet (s)	2H	CH ₂ -OH	Diagnostic peak. May appear as an AB quartet if the environment is chiral or restricted.[1]
2.35 – 2.45	Singlet (s)	3H	N-CH ₃	Sharp singlet.[1] Shifts downfield (~2.7 ppm) if protonated (salt form).[1]
1.50 – 1.80	Multiplet (m)	14H	Ring CH ₂	Cyclooctane ring protons.[1] Often appear as broad overlapping multiplets due to rapid conformational exchange.[1]
2.5 – 3.0	Broad (br)	2H	OH / NH	Exchangeable protons.[1] Position varies with concentration and water content.[1]

Technical Note: The cyclooctane ring protons typically resolve into three zones: the -ring protons (C2/C8) are slightly deshielded (~1.6-1.8 ppm) compared to the and

protons (1.4-1.6 ppm).[1]

C NMR (Carbon) Profile

The quaternary carbon (C1) is the most critical confirmation of the gem-disubstituted structure.
[1]

Shift (ppm)	Type	Assignment	Structural Insight
68.0 – 70.0	CH ₂	CH ₂ -OH	Deshielded by oxygen.[1]
60.0 – 62.0	C (Quat)	C1 (Ring)	Quaternary center.[1] Deshielded by both N and C-O attachments. [1]
30.0 – 32.0	CH ₃	N-CH ₃	Methyl carbon on nitrogen.[1]
30.0 – 31.0	CH ₂	C2 / C8 (Ring)	-carbons to the quaternary center.[1]
25.0 – 28.0	CH ₂	C3-C7 (Ring)	Remaining ring carbons (often overlapping).[1]

B. Infrared (IR) Spectroscopy

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

The IR spectrum is dominated by hydrogen bonding networks typical of amino alcohols.[1]

- 3200 – 3400 cm⁻¹ (Broad, Strong): O-H and N-H stretching vibrations.[1] In neat samples, these bands merge due to extensive intermolecular H-bonding.[1]
- 2850 – 2930 cm⁻¹ (Strong): C-H stretching (asymmetric and symmetric) of the cyclooctyl ring and methyl groups.[1]

- 1450 – 1470 cm^{-1} (Medium): CH_2 scissoring / N-Me deformation.[1]
- 1050 – 1080 cm^{-1} (Strong): C-O primary alcohol stretch.[1] This is a crucial confirmation of the reduction step.

C. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or EI (Electron Impact).[1]

Fragmentation Logic (EI-MS)

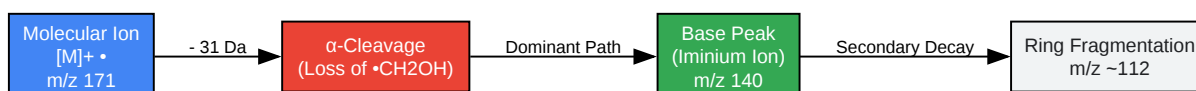
Amino alcohols undergo characteristic

-cleavage.[1]

- Molecular Ion (M^+): m/z 171 (Weak intensity in EI, strong $[\text{M}+\text{H}]^+$ in ESI).[1]
- Base Peak ($\text{M} - 31$): m/z 140.[1]
 - Mechanism:[1][2][3] Loss of the hydroxymethyl group (CH_2OH).[1] The charge is stabilized by the nitrogen lone pair, forming an iminium ion:[1]
 - $[\text{Cyclooctyl}]=\text{N}^+(\text{H})\text{Me}$ [1]
- Secondary Fragment: m/z ~112 (Loss of C_2H_4 from the ring or further breakdown of the iminium species).[1]

Visualization of Fragmentation Pathway[1]

The following diagram illustrates the primary fragmentation pathway observed in Mass Spectrometry, confirming the structural connectivity.



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Figure 1: Primary mass spectral fragmentation pathway via alpha-cleavage of the hydroxymethyl group.[1]

Experimental Validation Protocol

To ensure data integrity during your own characterization, follow this self-validating protocol:

- Solubility Check: Dissolve 5 mg in CDCl_3 . If turbidity persists (common with salts), add 1 drop of CD_3OD or use DMSO-d_6 . [1] Note: DMSO will shift OH/NH peaks significantly. [1]
- D_2O Shake: Run standard ^1H NMR. Add 1 drop D_2O and shake. [1]
 - Observation: The broad peak at 2.5–3.0 ppm (OH/NH) must disappear. [1] If the $\text{CH}_2\text{-OH}$ signal (3.35 ppm) simplifies or shifts, it confirms coupling to the OH proton. [1]
- HMQC/HSQC Correlation: Correlate the proton singlet at ~2.4 ppm (N-Me) with the carbon signal at ~31 ppm to distinguish it from ring protons.

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